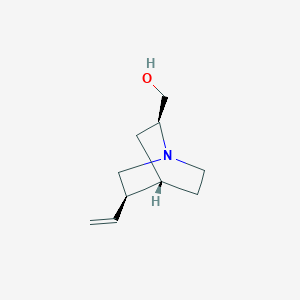
Quincorine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quincorine is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Applications
Quincorine and its derivatives have shown promising antiviral activity against several viruses. Recent studies highlight their potential as inhibitors for respiratory pathogens, including influenza and coronaviruses.
- Influenza Inhibition : this compound derivatives have been identified as potential influenza inhibitors. The structure-activity relationship (SAR) studies suggest that modifications to the quinoline core can enhance antiviral efficacy against various strains of the virus .
- SARS-CoV-2 Inhibition : Research indicates that certain quinoline-based compounds exhibit inhibitory effects against SARS-CoV-2, the virus responsible for COVID-19. These compounds target specific viral enzymes, demonstrating a mechanism of action that could lead to effective treatments .
Antibacterial Properties
This compound has been recognized for its antibacterial properties, particularly against resistant strains of bacteria.
- Mechanism of Action : The antibacterial activity is attributed to the ability of this compound derivatives to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis. For instance, studies have shown that specific modifications enhance the compound's interaction with bacterial DNA gyrase, a critical enzyme for bacterial replication .
- Case Study : A study conducted on a series of this compound derivatives revealed significant antibacterial activity against Pseudomonas aeruginosa, with some compounds exhibiting zones of inhibition greater than 20 mm, indicating strong efficacy .
Anticancer Applications
The potential anticancer properties of this compound are being actively explored in current research.
- Mechanism : this compound derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
- Case Studies : Recent investigations into this compound's effects on breast cancer cells demonstrated a reduction in cell viability and an increase in apoptotic markers when treated with specific derivatives .
Summary Table of Applications
| Application Type | Specific Activity | Notable Findings |
|---|---|---|
| Antiviral | Influenza & SARS-CoV-2 | Effective inhibitors identified through SAR studies |
| Antibacterial | Pseudomonas aeruginosa | Compounds showed zones of inhibition > 20 mm |
| Anticancer | Breast Cancer | Induced apoptosis and reduced cell viability |
Propiedades
Fórmula molecular |
C10H17NO |
|---|---|
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol |
InChI |
InChI=1S/C10H17NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h2,8-10,12H,1,3-7H2/t8-,9-,10-/m0/s1 |
Clave InChI |
GAFZBOMPQVRGKU-GUBZILKMSA-N |
SMILES isomérico |
C=C[C@H]1CN2CC[C@H]1C[C@H]2CO |
SMILES canónico |
C=CC1CN2CCC1CC2CO |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















